5-((Pyridin-3-ylmethyl)amino)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile
Description
5-((Pyridin-3-ylmethyl)amino)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile is a heterocyclic compound featuring a central oxazole ring substituted with a carbonitrile group at position 3. Key structural attributes include:
- Position 2: A furan-2-yl ring substituted with a (m-tolyloxy)methyl group (3-methylphenoxymethyl), contributing lipophilicity and steric bulk.
The oxazole-carbonitrile core is associated with diverse biological activities in pharmaceuticals, such as kinase inhibition and antimicrobial effects .
Properties
IUPAC Name |
2-[5-[(3-methylphenoxy)methyl]furan-2-yl]-5-(pyridin-3-ylmethylamino)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c1-15-4-2-6-17(10-15)27-14-18-7-8-20(28-18)22-26-19(11-23)21(29-22)25-13-16-5-3-9-24-12-16/h2-10,12,25H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEVZRGSUGIFER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCC4=CN=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-((Pyridin-3-ylmethyl)amino)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile” likely involves multiple steps, including the formation of the oxazole ring, the introduction of the furan and pyridine groups, and the final coupling reactions. Typical conditions might include:
Formation of Oxazole Ring: This could involve cyclization reactions using appropriate precursors under acidic or basic conditions.
Introduction of Furan and Pyridine Groups: These steps might involve nucleophilic substitution or coupling reactions, possibly using palladium-catalyzed cross-coupling techniques.
Final Coupling: The final product might be obtained through a series of purification steps, including recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yields, reducing costs, and ensuring safety. This might involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the pyridine or furan rings.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine or other functional groups.
Substitution: The aromatic rings might undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents might include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst might be used.
Substitution: Reagents such as halogens, sulfonyl chlorides, or organometallic compounds could be employed under various conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 5-((Pyridin-3-ylmethyl)amino)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile exhibit significant anticancer properties. For instance, pyrazole derivatives have been shown to possess cytotoxic effects against breast cancer cell lines, suggesting that similar structural analogs could be effective against various cancer types. A study demonstrated that certain pyrazole derivatives enhanced the efficacy of doxorubicin in MCF-7 and MDA-MB-231 cell lines, indicating potential synergistic effects when combined with traditional chemotherapy agents .
TRPV1 Antagonism
The compound's structural features may allow it to act as a TRPV1 antagonist, which is significant for pain management. TRPV1 (Transient Receptor Potential Vanilloid 1) is a receptor involved in pain perception, and antagonists can provide analgesic effects without the side effects associated with traditional painkillers. Studies on related compounds have shown that modifications in lipophilicity and hydrophobic interactions significantly enhance TRPV1 antagonism, suggesting that this compound may exhibit similar properties .
Antimicrobial Activity
Research into related compounds has revealed promising antimicrobial properties. For example, pyrazole derivatives have been tested for their antibacterial and antifungal activities against various pathogens. The structural motifs present in these compounds often contribute to their effectiveness in inhibiting microbial growth, which could extend to the compound .
Molecular Interactions
- Hydrophobic Interactions : The presence of aromatic rings enhances hydrophobic interactions with target proteins.
- Hydrogen Bonding : Functional groups such as amines and carbonitriles can form hydrogen bonds with biological macromolecules, influencing binding affinity and specificity.
Structure Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the compound's efficacy. Variations in substituents can drastically affect biological activity, as seen in studies where specific modifications led to increased potency against cancer cells or enhanced receptor antagonism .
Case Studies
Several studies have investigated the pharmacological potential of compounds structurally related to this compound:
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with enzymes, receptors, or other molecular targets through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects: Pyridin-3-ylmethyl vs. m-Tolyloxy vs.
Synthetic Approaches: The oxazole-4-carbonitrile core can be synthesized via cyclization reactions involving aminomalononitrile tosylate, as demonstrated in . Substituted furans (e.g., (m-tolyloxy)methyl) are synthesized via nucleophilic substitution or etherification reactions, similar to methods in for furan-3-carbonitriles .
Biological Relevance :
- Pyrazole-4-carbonitriles () exhibit antimicrobial and antitumor activities, suggesting the oxazole-carbonitrile core in the target compound may share similar modes of action .
- The pyridine moiety may improve target binding in kinase inhibitors, as seen in related compounds with pyridinylmethyl groups .
Physicochemical Properties: The target compound’s molecular weight (~435 g/mol) and logP (estimated ~2.5) are influenced by the pyridine (polar) and m-tolyloxy (nonpolar) groups, balancing solubility and permeability.
Biological Activity
The compound 5-((Pyridin-3-ylmethyl)amino)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile is a complex heterocyclic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features several key functional groups:
- Pyridine ring : Known for its role in various biological activities.
- Furan ring : Contributes to the compound's lipophilicity and potential interaction with biological targets.
- Oxazole moiety : Associated with antimicrobial and anticancer properties.
Biological Activity Overview
The biological activities of this compound can be categorized into several areas:
Anticancer Activity
Recent studies indicate that derivatives of oxazole and pyridine compounds exhibit significant anticancer properties. The presence of the pyridine moiety enhances the interaction with cancer cell lines, particularly in inhibiting growth in breast cancer models such as MDA-MB-231 and MCF-7 cells. The compound's efficacy was demonstrated through apoptosis assays, showing a marked increase in cell death in treated cells compared to controls .
Antimicrobial Properties
Research has shown that similar compounds with furan and oxazole structures display antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell membranes and inhibition of critical metabolic processes. The specific compound under study may exhibit comparable effects, warranting further investigation into its spectrum of activity against bacteria and fungi .
Anti-inflammatory Effects
Compounds featuring pyridine and oxazole rings have been reported to possess anti-inflammatory properties. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. The presence of the m-tolyloxy group may enhance these properties, although specific data on this compound is still limited .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Pyridine substitution : Variations in substitution patterns on the pyridine ring can significantly alter potency against cancer cell lines.
- Furan modifications : Altering the furan substituents impacts lipophilicity, which is critical for cellular uptake.
- Oxazole positioning : The position of the oxazole moiety relative to other functional groups influences binding affinity to target proteins .
Case Studies
Several studies have assessed the biological activity of related compounds:
- Antitumor Activity : A study involving a series of oxazole derivatives showed that specific substitutions led to enhanced activity against BRAF(V600E) mutations, a common target in cancer therapy .
- Synergistic Effects : In combination therapies, compounds similar to the one studied have shown synergistic effects when combined with established chemotherapeutics like doxorubicin, suggesting potential for enhanced therapeutic efficacy .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 5-((Pyridin-3-ylmethyl)amino)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile, and what key intermediates should be prioritized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclization and condensation. Key intermediates include:
- 5-((m-tolyloxy)methyl)furan-2-carbaldehyde : Prepared via alkylation of furan derivatives with m-tolyloxy methyl groups .
- 4-cyanooxazole core : Synthesized through cyclocondensation of α-aminonitriles with carbonyl compounds .
- Pyridin-3-ylmethylamine : Introduced via nucleophilic substitution or reductive amination.
Purification at each step using column chromatography or recrystallization is critical to isolate intermediates. Reaction monitoring via TLC and intermediate characterization by FT-IR or LC-MS is advised .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : Use reverse-phase HPLC with a C18 column (e.g., mobile phase: acetonitrile/water gradient) to assess purity >95% .
- Structural Confirmation :
- 1H/13C NMR : Assign peaks for oxazole (δ 8.1–8.3 ppm for C-2 proton), furan (δ 6.3–6.7 ppm), and pyridine (δ 8.5–9.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error.
- Elemental Analysis : Validate C, H, N content within ±0.4% of theoretical values .
Q. What stability considerations are critical for storing this compound under laboratory conditions?
- Methodological Answer :
- Storage : Keep in airtight, light-resistant containers at -20°C to prevent hydrolysis of the oxazole ring or degradation of the nitrile group.
- Stability Monitoring : Perform periodic HPLC analysis to detect decomposition products (e.g., free cyanide via ion chromatography) .
- Solvent Compatibility : Avoid dimethyl sulfoxide (DMSO) if prolonged storage is required, as it may catalyze nitrile hydrolysis .
Advanced Research Questions
Q. How can researchers optimize the condensation reaction between pyridin-3-ylmethylamine and oxazole intermediates to improve yield?
- Methodological Answer :
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize temperature, solvent polarity (e.g., DMF vs. THF), and catalyst (e.g., p-toluenesulfonic acid). A central composite design can identify interactions between variables .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts (e.g., proline derivatives) to enhance imine formation .
- In Situ Monitoring : Employ FT-IR or Raman spectroscopy to track amine consumption and intermediate formation .
Q. What analytical approaches resolve contradictions in reported biological activity data for similar oxazole derivatives?
- Methodological Answer :
- Isomerism Analysis : Use chiral HPLC or circular dichroism (CD) to check for undetected stereoisomers that may explain divergent activity .
- Assay Standardization : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability. Compare results against reference compounds like 5-(pyridine-2-yl)-1,3,4-oxadiazol-2-amine derivatives .
- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to evaluate effect size differences across studies, accounting for outliers .
Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound’s nitrile group?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions between the nitrile group and target proteins (e.g., kinase ATP-binding pockets). Compare binding scores with analogs lacking the nitrile .
- DFT Calculations : Calculate electrostatic potential maps to assess the nitrile’s electron-withdrawing effects on the oxazole ring’s reactivity .
- MD Simulations : Run 100-ns simulations in explicit solvent to evaluate conformational stability of the furan-m-tolyloxy linkage .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer :
- Reproducibility Checks : Synthesize the compound using literature protocols and compare DSC-measured melting points with published values (±2°C tolerance) .
- Impurity Profiling : Use LC-MS to identify side products (e.g., unreacted furan intermediates) that may depress melting points .
- Crystallography : If feasible, obtain single-crystal X-ray data to confirm the structure and rule out polymorphic variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
